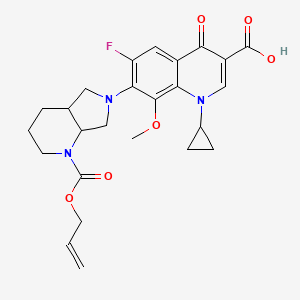![molecular formula C7H14N2O3 B12291448 N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-pirrolidinil]-acetamida es un compuesto químico de gran interés en diversos campos científicos. Este compuesto se caracteriza por su estructura de anillo pirrolidínico, que está sustituida con grupos hidroxi e hidroximetilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-pirrolidinil]-acetamida generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como derivados de pirrolidina.
Hidroxilación: El anillo pirrolidínico se hidroxila en posiciones específicas utilizando reactivos como el peróxido de hidrógeno o el tetróxido de osmio.
Acetilación: El paso final consiste en la acetilación del derivado de pirrolidina hidroxilado utilizando anhídrido acético o cloruro de acetilo en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye:
Reactores por lotes: Utilizando reactores por lotes para un control preciso de los parámetros de reacción.
Purificación: Empleo de técnicas como la cristalización, la destilación o la cromatografía para purificar el producto final.
Control de calidad: Implementación de estrictas medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-pirrolidinil]-acetamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen:
Compuestos carbonílicos: De reacciones de oxidación.
Alcoholes: De reacciones de reducción.
Pirrolidinas sustituidas: De reacciones de sustitución.
Aplicaciones Científicas De Investigación
N-[(3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-pirrolidinil]-acetamida tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por su posible papel en las vías bioquímicas y las interacciones enzimáticas.
Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de N-[(3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-pirrolidinil]-acetamida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede actuar mediante:
Inhibición enzimática: Uniéndose e inhibiendo la actividad de enzimas específicas.
Modulación de receptores: Interactuando con receptores celulares para modular las vías de señalización.
Vías metabólicas: Participando o alterando las vías metabólicas dentro de las células.
Comparación Con Compuestos Similares
Compuestos similares
Haluros de metilamonio y plomo:
Inhibidor de glutaminasa, compuesto 968: Un inhibidor de la glutaminasa mitocondrial permeable a las células con aplicaciones en la investigación del cáncer.
1-(4-Fluorofenil)piperazina: Un compuesto utilizado en diversas investigaciones químicas y farmacéuticas.
Singularidad
N-[(3R,4R,5R)-4-Hidroxi-5-(hidroximetil)-3-pirrolidinil]-acetamida es única debido a su patrón de sustitución específico en el anillo pirrolidínico, que le confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
N-[4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11) |
Clave InChI |
CIBNSHFFZNRICG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CNC(C1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



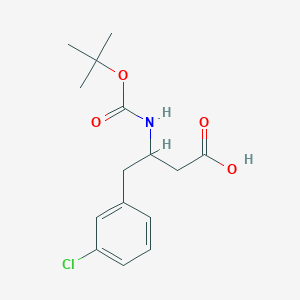
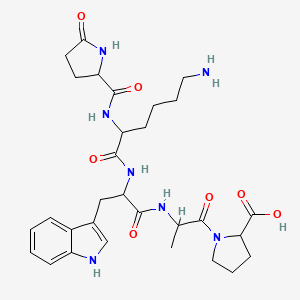
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

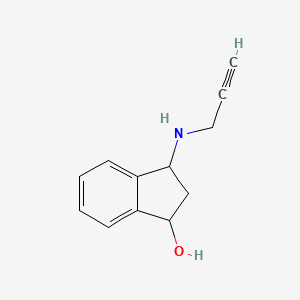
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
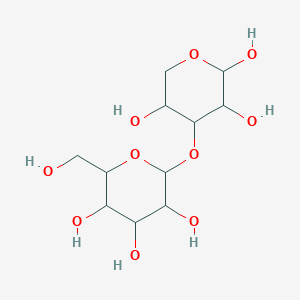
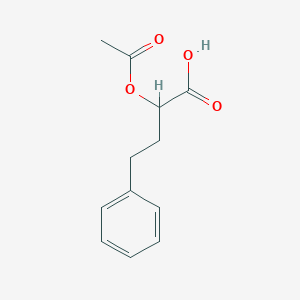

![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
